Inhibiteur du Canal Bax

Vue d'ensemble

Description

Bax Channel Blocker: is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. This compound is particularly significant in the study of apoptosis, as it prevents the release of cytochrome c, which is a crucial step in the apoptotic pathway .

Applications De Recherche Scientifique

Bax Channel Blocker has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of the Bax Channel Blocker is Bax , a pro-apoptotic protein . Bax is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death . The Bax Channel Blocker binds to inactive Bax at an allosteric site .

Mode of Action

The Bax Channel Blocker functions as an allosteric inhibitor of Bax channel activation . It inhibits tBID-mediated Bax activation . This compound prevents the release of cytochrome c from mitochondria within cells, a process typically initiated by Bid, a pro-apoptotic Bcl-2 family member .

Biochemical Pathways

The Bax Channel Blocker affects the apoptotic pathway . In the cytosol, cytochrome c forms a complex with dATP, Apaf-1, and procaspase-9 . This results in caspase 9 activation, followed by downstream activation of other caspases, such as caspase 8 . This ultimately leads to apoptosis, or programmed cell death .

Result of Action

The Bax Channel Blocker selectively inhibits Bax-dependent apoptosis . By preventing the release of cytochrome c from mitochondria, it exhibits potent anti-apoptotic characteristics . This can result in the survival of cells that would otherwise undergo programmed cell death .

Analyse Biochimique

Biochemical Properties

The Bax Channel Blocker interacts with the Bax protein, a member of the Bcl-2 family of proteins . It binds to the inactive Bax at an allosteric site and inhibits tBID-mediated Bax activation . This interaction selectively inhibits Bax-dependent apoptosis . The Bax Channel Blocker is a potent inhibitor of Bax-mediated mitochondrial cytochrome c release .

Cellular Effects

The Bax Channel Blocker has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Bax-dependent apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. The Bax Channel Blocker’s ability to inhibit Bax activation can prevent the release of cytochrome c from the mitochondria, thereby preventing the activation of caspases and the initiation of apoptosis .

Molecular Mechanism

The Bax Channel Blocker exerts its effects at the molecular level through its interaction with the Bax protein . It binds to an allosteric site on the inactive Bax protein, inhibiting tBID-mediated Bax activation . This prevents Bax from permeabilizing the mitochondrial outer membrane and releasing cytochrome c, thereby inhibiting the downstream activation of caspases and the initiation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Bax Channel Blocker can change over time. For instance, Bax inhibition significantly protects cells from neomycin toxicity . The formation of Bax and Bak apoptotic clusters is a late event, and critical changes determining cell fate occur earlier .

Dosage Effects in Animal Models

The effects of the Bax Channel Blocker can vary with different dosages in animal models. For example, Bax inhibition significantly protects hair cells from neomycin but not from gentamicin toxicity .

Metabolic Pathways

The Bax Channel Blocker is involved in the apoptosis pathway, a metabolic pathway that regulates programmed cell death . It interacts with the Bax protein, which is a key component of this pathway .

Transport and Distribution

The Bax Channel Blocker is transported and distributed within cells and tissues through its interaction with the Bax protein . It binds to the inactive Bax protein at an allosteric site, preventing the Bax protein from permeabilizing the mitochondrial outer membrane .

Subcellular Localization

The Bax Channel Blocker localizes to the same subcellular location as the Bax protein due to its interaction with this protein . It binds to the inactive Bax protein at an allosteric site, preventing the Bax protein from permeabilizing the mitochondrial outer membrane .

Méthodes De Préparation

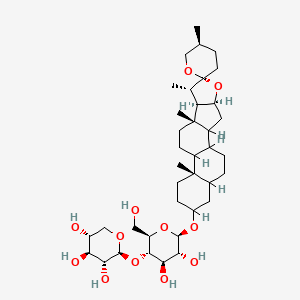

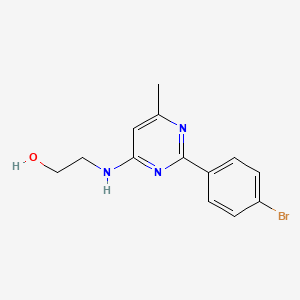

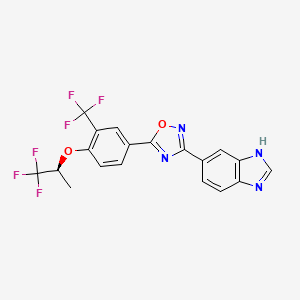

Synthetic Routes and Reaction Conditions: Bax Channel Blocker is synthesized as a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine and 2-propanol under specific conditions . The reaction typically requires a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of Bax Channel Blocker involves scaling up the synthetic route mentioned above. The process includes the use of large-scale reactors and precise control of reaction conditions to maintain product quality and yield. The compound is then purified and formulated for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Bax Channel Blocker undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Comparaison Avec Des Composés Similaires

Bcl-2 Inhibitors: Compounds that inhibit the anti-apoptotic protein Bcl-2, which is a counterpart to Bax.

Bid Inhibitors: Compounds that inhibit Bid, a pro-apoptotic protein that interacts with Bax to promote apoptosis.

Uniqueness: Bax Channel Blocker is unique in its specific inhibition of Bax-mediated cytochrome c release. Unlike Bcl-2 inhibitors, which target anti-apoptotic proteins, Bax Channel Blocker directly targets the pro-apoptotic Bax protein, making it a valuable tool for studying apoptosis .

Propriétés

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFKCAFKXZFOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369557 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335165-68-9 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of Bax Channel Blocker in mitigating ethanol-induced neurotoxicity?

A2: Research suggests that Bax Channel Blocker exhibits neuroprotective effects against ethanol-induced apoptosis in neonatal rat cerebellum, specifically at the age of peak vulnerability to ethanol []. This protection likely arises from the compound's ability to inhibit Bax interaction with VDAC and ANT, thereby preventing the formation of the mitochondrial permeability transition pore (mPTP) []. The mPTP plays a critical role in ethanol-induced neuronal death, and inhibiting its formation through Bax channel blockade effectively protects neurons from ethanol's toxic effects. Interestingly, while Bax Channel Blocker effectively blocks ethanol-induced neurotoxicity, a specific Bax channel blocker did not demonstrate the same effect, suggesting alternative mechanisms of action may be at play [].

Q2: What is the impact of Bax Channel Blocker on aged bone marrow stromal cells (BMSCs)?

A3: Studies demonstrate that Bax Channel Blocker can reverse age-related decline in the biological function of BMSCs [, ]. Specifically, it has been shown to reduce senescence markers like β-galactosidase and downregulate the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels [, ]. Additionally, the compound promotes the expression of stem cell markers like Nanog and Oct-4, indicating its potential in rejuvenating aged BMSCs and enhancing their therapeutic efficacy [, ]. Furthermore, Bax Channel Blocker enhances the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-associated genes and enhanced mineral deposition, suggesting its potential application in treating age-related bone diseases [, ].

Q3: How effective is Bax Channel Blocker in combating cancer, particularly in esophageal squamous cell carcinoma?

A4: Research indicates that Bax Channel Blocker shows promise in inducing apoptosis in human esophageal squamous cell carcinoma (ESCC) cells []. Studies using the KYSE-150 cell line demonstrated that Bax Channel Blocker triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release, activation of caspases 9 and 3, and cleavage of PARP []. Moreover, the compound was found to disrupt the balance of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, further contributing to apoptosis induction [].

Q4: Are there any alternative compounds or strategies that target similar pathways as Bax Channel Blocker?

A5: Yes, several alternative compounds and strategies target similar pathways involved in mitochondrial-dependent cell death. For instance, Roche has developed compounds targeting the voltage-dependent anion channel (VDAC), a component of the mPTP, to inhibit apoptosis []. Similarly, tricyclic antidepressants have demonstrated mPTP inhibitory effects []. Substituted carbazoles from Serono have shown promise in blocking Bax channel formation and preventing cytochrome c release from mitochondria []. Another example is GPI-19410, which exhibits a multifaceted approach by preventing mitochondrial depolarization, inhibiting Ca2+-induced mitochondrial swelling and cytochrome c release, and blocking t-Bid-induced cytochrome c release [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

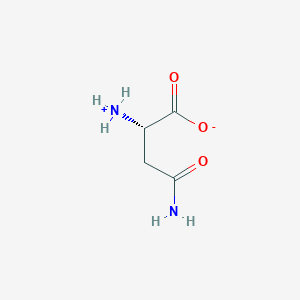

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

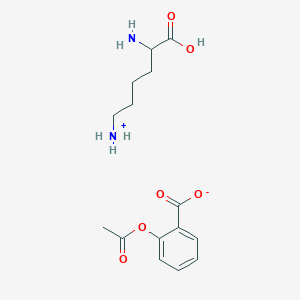

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

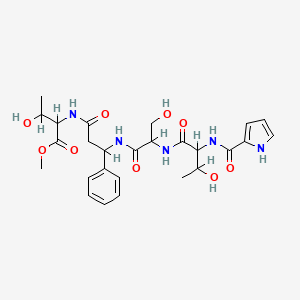

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)